molecular formula C21H19N3O B2965629 N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide CAS No. 2035001-11-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide

Cat. No.: B2965629
CAS No.: 2035001-11-5
M. Wt: 329.403
InChI Key: ZHEBESWBRZIYMA-VAWYXSNFSA-N
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Description

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide is a synthetic hybrid compound designed for research applications in oxidative stress and oncology. This molecule integrates a cinnamamide moiety, a known pharmacophore, with a 2-phenylpyrimidine group via an ethyl linker. The cinnamamide structure features an α,β-unsaturated carbonyl, which functions as a Michael acceptor. This group is recognized for its ability to activate the Nrf2-antioxidant response element (ARE) pathway, a key regulator of cellular defense against oxidative stress . Activation of this pathway leads to the upregulation of cytoprotective enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), providing a mechanism for investigating cytoprotection in models of oxidative injury . Furthermore, structurally related cinnamamide hybrids have demonstrated significant cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, suggesting potential for this compound in anticancer research . The incorporation of the phenylpyrimidine component, a privileged structure in medicinal chemistry, may contribute to additional biological activities and target engagement . Researchers can utilize this compound as a key intermediate or probe to explore its full mechanistic profile and therapeutic potential. This product is intended for research purposes only in a controlled laboratory environment. It is not approved for diagnostic or therapeutic use in humans or animals. Safety Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-20(12-11-17-7-3-1-4-8-17)22-14-13-18-15-23-21(24-16-18)19-9-5-2-6-10-19/h1-12,15-16H,13-14H2,(H,22,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEBESWBRZIYMA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can be achieved through the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) and features short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar continuous-flow microreactor technology due to its efficiency and scalability. The use of enzymatic catalysis in continuous-flow systems allows for precise control over reaction parameters and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents, acids, or bases can be employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits antimicrobial activity against pathogenic fungi and bacteria, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for therapeutic applications in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in the fungal plasma membrane, disrupting cell wall integrity and leading to cell death . In bacteria, the compound’s antibacterial activity is associated with its ability to interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Cinnamamide Moieties

Methyl 2-Phenylpyrimidine-5-carboxylate
  • Structure : Pyrimidine ring with phenyl (C₆H₅) at C2 and methyl ester (–COOCH₃) at C3.
  • Molecular Weight : 214.21 g/mol .
  • Properties : Melting point 161.5–163.5°C, indicating higher crystallinity compared to the target compound (data unavailable) .
N-Methyl-(2-phenylpyrimidin-5-yl)methylamine
  • Structure : Pyrimidine with phenyl at C2 and methylamine (–CH₂NHCH₃) at C4.
  • Molecular Weight : 199.25 g/mol .
  • Properties : Melting point 77–79.5°C, suggesting lower thermal stability than the target compound .
  • Key Difference : The absence of the cinnamamide group limits π-π stacking interactions critical for binding to aromatic enzyme pockets.

Cinnamamide Derivatives with Varied Substituents

highlights cinnamamide derivatives with substituents at R1 (e.g., halogens, nitro groups) and R2 (e.g., 1-naphthyl, 6-chloropiperonyl). Key findings include:

  • Antibacterial Activity : 1-Naphthyl at R2 enhances activity against bacterial strains (e.g., E. coli and S. aureus) .
  • Anticancer Activity : Fluorine/chlorine at R1 and 1-naphthyl at R2 improve cytotoxicity in cancer cell lines .
  • Antioxidant Activity : Nitro groups at R1 and acylvinyl groups are essential for radical scavenging .

Comparison to Target Compound :
The target lacks these substituents but incorporates a pyrimidine-ethyl group, which may confer unique binding modes. For example, the pyrimidine ring could interact with DNA or enzyme active sites via hydrogen bonding or π-stacking .

Enzyme-Binding Cinnamamide Derivatives (GADD34:PP1 Inhibitors)

analyzes cinnamamide derivatives complexed with the GADD34:PP1 enzyme :

Compound Substituents Binding Energy (kcal/mol) RMSD (Å) Interaction Mechanism
S3 Trichloro, naphthalenyl thiourea -12.42 1.4 Hydrogen bond with Tyr Arg 221
S6 Trichloro, 4-chlorophenyl thiourea -12.31 5.4 Hydrophobic interactions

Key Observations :

  • Thiourea and halogen substituents enhance binding affinity (e.g., S3’s –12.42 kcal/mol) .

Pyrimidine Derivatives with Pharmacological Activities

emphasizes pyrimidine derivatives with:

  • Antifungal/Antitumor Activity: Substitutions at C4/C6 (e.g., hydroxyl, amino groups) improve efficacy .
  • Crystal Packing : Hydrogen-bonding networks (e.g., N–H···O) stabilize molecular conformations, influencing bioavailability .

Comparison : The target compound’s pyrimidine ring may adopt similar packing modes, but the ethyl-cinnamamide chain could disrupt crystallization, affecting solubility and pharmacokinetics.

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

1. Chemical Structure and Properties

The chemical structure of this compound features a cinnamamide backbone with a phenylpyrimidinyl substituent. This unique structure contributes to its biological properties.

The compound interacts with specific molecular targets, notably ergosterol in fungal plasma membranes, leading to disruption of cell wall integrity and subsequent cell death. This mechanism underpins its potential as an antifungal agent.

3.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its efficacy can be attributed to the phenylpyrimidinyl group, which enhances its interaction with microbial targets.

3.2 Anticancer Activity

Research shows that this compound exhibits cytotoxic effects on cancer cell lines, particularly HepG2 liver cancer cells. The antiproliferative activity is linked to the induction of apoptosis through the activation of p53 and Bax pathways while downregulating Bcl-2 .

4. Comparative Studies

A comparative analysis with other cinnamamide derivatives reveals that this compound displays superior biological activity due to its unique substituents:

CompoundStructureBiological Activity
N-(2-phenylethyl)cinnamamideCinnamoyl nucleusModerate activity
N-(2-(4-chlorophenyl)ethyl)cinnamamideCinnamoyl nucleusLower activity
This compound Unique phenylpyrimidinyl groupHigh antimicrobial and anticancer activity

5.1 Anticancer Activity in HepG2 Cells

In a study evaluating the cytotoxic effects on HepG2 cells, this compound exhibited an IC50 value indicative of potent antiproliferative activity. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest at the G1 phase and increased apoptosis rates significantly compared to untreated controls .

5.2 Antimicrobial Efficacy

Another study highlighted the compound's effectiveness against various fungal strains, demonstrating significant inhibition of growth at low concentrations. This suggests its potential application in treating fungal infections, particularly those resistant to conventional therapies.

6. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure enhances its interactions with biological targets, making it a candidate for further research and potential therapeutic applications.

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